[(Z)-But-2-en-2-yl] dimethyl phosphate
Description
Properties
CAS No. |
14477-80-6 |
|---|---|
Molecular Formula |
C6H13O4P |
Molecular Weight |
180.14 g/mol |
IUPAC Name |
[(Z)-but-2-en-2-yl] dimethyl phosphate |
InChI |
InChI=1S/C6H13O4P/c1-5-6(2)10-11(7,8-3)9-4/h5H,1-4H3/b6-5- |
InChI Key |
GQKDEJFPJXORPM-WAYWQWQTSA-N |
SMILES |
CC=C(C)OP(=O)(OC)OC |
Isomeric SMILES |
C/C=C(/C)\OP(=O)(OC)OC |
Canonical SMILES |
CC=C(C)OP(=O)(OC)OC |
Synonyms |
Phosphoric acid dimethyl=1-methyl-1-propenyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Organophosphates
Substituent Effects on Physical and Chemical Properties
The substituent attached to the phosphate group determines molecular weight, polarity, and stability. For example:
Key Observations :
- Molecular Weight and Polarity : The (Z)-butenyl group in the target compound increases molecular weight compared to TMP or dimethyl ethyl phosphate, likely reducing volatility and enhancing thermal stability .
- Toxicity: Dichlorvos, with its dichlorovinyl group, exhibits high acute toxicity due to acetylcholinesterase inhibition. The absence of chlorine in this compound suggests lower toxicity, akin to non-halogenated analogs like TMP .
Reactivity and Stability
- Hydrolysis: Organophosphates with bulky substituents (e.g., ethoxyethyl diethyl phosphate, m/z 213) hydrolyze more slowly than smaller analogs due to steric protection of the phosphate center . The (Z)-butenyl group in the target compound may similarly shield the phosphorus atom, enhancing stability in aqueous environments.
- Thermal Degradation: Halogenated phosphates (e.g., TCPP) decompose at higher temperatures than non-halogenated ones. The unsaturated butenyl group in the target compound could promote thermal decomposition via radical pathways, similar to dichlorvos .
Preparation Methods
Cross-Metathesis of Dimethyl Allylphosphonate with Alkenes Using Z-Selective Catalysts
Cross-metathesis has emerged as a versatile strategy for constructing (Z)-alkene-containing phosphates. A seminal approach involves reacting dimethyl allylphosphonate (59 ) with crotylated substrates in the presence of ruthenium-based catalysts. For instance, Agrofoglio’s team demonstrated that bis(POM)-allylphosphonates (e.g., 63a ) could be synthesized via cross-metathesis between dimethyl allylphosphonate and crotylated uracil (60 ) using Grubbs catalyst A at 40°C (Scheme 18) . Adapting this method, [(Z)-but-2-en-2-yl] dimethyl phosphate can be synthesized by replacing uracil with a (Z)-configured alkene precursor.
Key Reaction Conditions
-
Catalyst : Hoveyda-Grubbs 2nd generation (for Z-selectivity)
-
Solvent : Dichloromethane or toluene
-
Temperature : 40–60°C
The stereochemical outcome hinges on the catalyst’s ability to favor Z-geometry. Recent advances in cyclometalated ruthenium catalysts have improved Z-selectivity, achieving >90% stereochemical purity in related systems .
Phosphorylation of (Z)-But-2-en-2-ol via Phosphorochloridate or POCl₃
Direct phosphorylation of (Z)-but-2-en-2-ol offers a straightforward route. The alcohol is first synthesized via Lindlar hydrogenation of but-2-yn-2-ol, yielding the Z-alkene with >95% selectivity. Subsequent phosphorylation employs dimethyl phosphorochloridate (ClPO(OCH₃)₂) under basic conditions:
Optimized Parameters
Alternative methods using POCl₃ followed by methanol quenching are less efficient (<40% yield) due to competing elimination reactions .
Michaelis-Becker Reaction Using Z-Configured Allyl Halides and Dimethyl Phosphite
The Michaelis-Becker reaction, which couples dialkyl phosphites with alkyl halides, has been adapted for Z-allylic systems. For example, (Z)-but-2-en-2-yl bromide reacts with dimethyl phosphite in the presence of sodium hydride:
Challenges and Solutions
-
Side Reactions : Elimination to form dienes (mitigated by low temperatures)
This method is limited by the availability of Z-configured allyl halides, which require stereospecific synthesis via radical or ionic pathways.
Mitsunobu Coupling for Phosphate Ester Formation
The Mitsunobu reaction enables phosphorylation of sterically hindered alcohols. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, (Z)-but-2-en-2-ol couples with dimethyl phosphate derivatives:
Advantages and Limitations
-
Cost : High due to stoichiometric phosphine and azodicarboxylate use
Comparative Analysis of Methods
| Method | Yield (%) | Z-Selectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cross-Metathesis | 60–75 | >90% | Moderate | High |
| Phosphorochloridate | 50–65 | 95% | High | Moderate |
| Michaelis-Becker | 45–55 | 85% | Low | Low |
| Mitsunobu | 70–80 | 98% | Low | Very High |
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